
Physical and chemical properties of
Cycloheptane-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Cycloheptane-1,3-dione

Cat. No.: B075613 Get Quote

An In-depth Technical Guide to Cycloheptane-
1,3-dione
For Researchers, Scientists, and Drug Development Professionals

Abstract
Cycloheptane-1,3-dione, a cyclic β-diketone, is a versatile intermediate in organic synthesis.

Its unique structural features, including the presence of acidic α-protons and the potential for

keto-enol tautomerism, govern its reactivity and make it a valuable building block for the

synthesis of more complex molecules. This guide provides a comprehensive overview of the

physical and chemical properties of Cycloheptane-1,3-dione, detailed experimental protocols

for its synthesis and characterization, and an exploration of its chemical reactivity.

Physical and Chemical Properties
Cycloheptane-1,3-dione is a colorless to light yellow liquid at room temperature. Its key

physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties
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Property Value Reference

Molecular Formula C₇H₁₀O₂ [1]

Molecular Weight 126.15 g/mol [1]

CAS Number 1194-18-9 [1]

Appearance Colorless to light yellow liquid [2]

Density 1.1 g/mL at 25 °C [3]

Boiling Point 254 °C [3]

Refractive Index (n20/D) 1.483 [3]

Solubility
Soluble in water and organic

solvents.

Table 2: Spectroscopic Data
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Spectroscopic Data Key Features Reference

¹H NMR

Signals corresponding to

methylene protons adjacent to

the carbonyl groups (α-

protons) are typically observed

in the range of δ 2.0-2.5 ppm.

Protons of the enol form will

show distinct signals, including

a characteristic enolic proton

signal.

[4]

¹³C NMR

The carbonyl carbons typically

appear in the downfield region

of the spectrum, around δ 200

ppm. The α-carbons appear

around δ 40-55 ppm.

[4][5]

Infrared (IR) Spectroscopy

A strong absorption band

corresponding to the C=O

stretching vibration of the

ketone groups is typically

observed around 1715 cm⁻¹.

In the presence of the enol

tautomer, a broad O-H stretch

and a C=C stretch may also be

visible.

[6][7]

Chemical Reactivity and Keto-Enol Tautomerism
The chemical behavior of Cycloheptane-1,3-dione is largely dictated by two key features: the

acidity of the protons at the C2 position (α-protons) and the existence of keto-enol tautomerism.

Acidity of α-Protons
The methylene protons situated between the two carbonyl groups (α-protons) are significantly

acidic (pKa ≈ 9-11) due to the electron-withdrawing effect of the adjacent carbonyl groups.[8][9]
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This acidity allows for the facile deprotonation by a base to form a resonance-stabilized enolate

ion. This enolate is a potent nucleophile and can react with a variety of electrophiles.

Keto-Enol Tautomerism
Cycloheptane-1,3-dione exists as an equilibrium mixture of its keto and enol tautomers.[10]

[11] The enol form is stabilized by conjugation and, in some cases, by intramolecular hydrogen

bonding. This tautomerism is crucial as the enol form can also act as a nucleophile in various

reactions.

Keto Tautomer
(Cycloheptane-1,3-dione)

Resonance-Stabilized
Enolate Ion

+ Base
- H+

Enol Tautomer

Tautomerization
(Acid or Base Catalyzed)

+ H+

C-Alkylated Product

+ E+

Electrophile (E+)

Click to download full resolution via product page

Keto-Enol Tautomerism and Reactivity of Cycloheptane-1,3-dione.

Reactions with Electrophiles and Nucleophiles
Due to its nucleophilic character, the enolate of Cycloheptane-1,3-dione readily participates in

reactions with various electrophiles, such as alkyl halides and Michael acceptors, leading to the

formation of C-C bonds at the C2 position. The carbonyl groups themselves are electrophilic

and can be attacked by strong nucleophiles.

Experimental Protocols
Synthesis of Cycloheptane-1,3-dione via Reductive Ring
Expansion
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This protocol is adapted from a practical, three-step synthesis from cyclopentanone.[12][13][14]

Step 1: Synthesis of 1-(Trimethylsilyloxy)cyclopentene

To a stirred solution of cyclopentanone in anhydrous N,N-dimethylformamide (DMF), add

triethylamine.

Slowly add trimethylsilyl chloride (TMSCl) to the mixture.

Heat the reaction mixture under reflux for several hours.

After cooling, extract the product with a nonpolar solvent (e.g., hexanes) and wash with

water to remove DMF and salts.

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced

pressure to obtain the crude silyl enol ether, which can be used in the next step without

further purification.

Step 2: [2+2] Cycloaddition with Dichloroketene

Dissolve the crude 1-(trimethylsilyloxy)cyclopentene in an anhydrous solvent like hexanes.

Add triethylamine to the solution.

Slowly add a solution of dichloroacetyl chloride in the same solvent. Dichloroacetyl chloride

and triethylamine will generate dichloroketene in situ.

Stir the reaction mixture at room temperature overnight.

Filter the mixture to remove the triethylammonium chloride salt and concentrate the filtrate

under reduced pressure to obtain the crude bicyclic adduct.

Step 3: Reductive Ring Expansion

Dissolve the crude bicyclic adduct in a mixture of a protic solvent (e.g., isopropanol) and

water.

Add activated zinc dust to the solution.
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Slowly add acetic acid to the stirring mixture. The reaction is exothermic and should be

controlled.

After the reaction is complete (monitored by TLC or GC), extract the product with an organic

solvent (e.g., diethyl ether or ethyl acetate).

Wash the organic layer with saturated sodium bicarbonate solution and brine.

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced

pressure.

Purify the crude product by vacuum distillation or column chromatography to yield pure

Cycloheptane-1,3-dione.
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Step 1: Silyl Enol Ether Formation

Step 2: [2+2] Cycloaddition

Step 3: Reductive Ring Expansion
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TMSCl, Et3N, DMF

1-(Trimethylsilyloxy)cyclopentene

Cl2C=C=O (in situ)

Bicyclic Adduct
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Workflow for the Synthesis of Cycloheptane-1,3-dione.

Spectroscopic Characterization
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Prepare a sample by dissolving approximately 10-20 mg of Cycloheptane-1,3-dione in

about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g.,

400 MHz for ¹H).

For ¹H NMR, integrate the signals to determine the relative number of protons.

For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to

single lines for each unique carbon.

Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.

Infrared (IR) Spectroscopy

For a liquid sample, a small drop can be placed between two salt plates (e.g., NaCl or KBr)

to create a thin film.

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a

drop of the liquid directly on the crystal.

Record the spectrum over the range of 4000-400 cm⁻¹.

Identify the characteristic absorption bands, particularly the strong C=O stretch of the ketone

groups.

Conclusion
Cycloheptane-1,3-dione is a valuable synthetic intermediate with well-defined physical and

chemical properties. Its reactivity, centered around the acidic α-protons and keto-enol

tautomerism, allows for a wide range of chemical transformations. The synthetic and

characterization protocols provided in this guide offer a practical foundation for researchers and

scientists working with this versatile compound in the fields of organic synthesis and drug

development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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